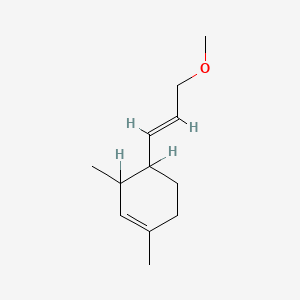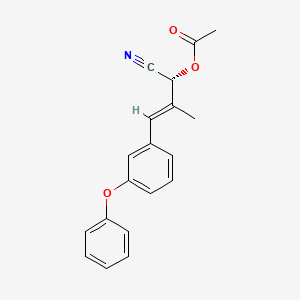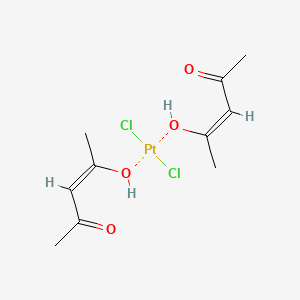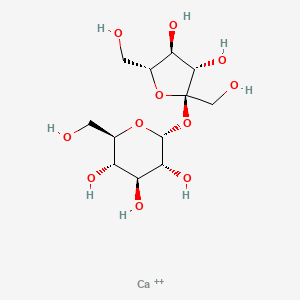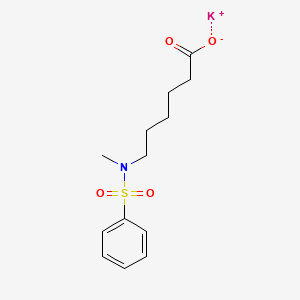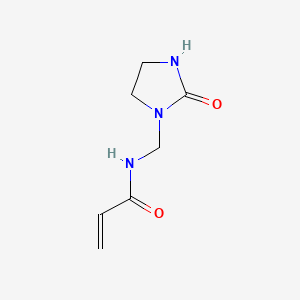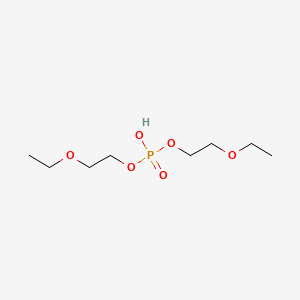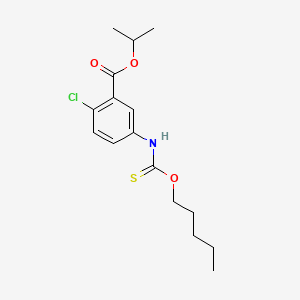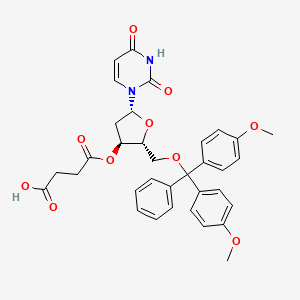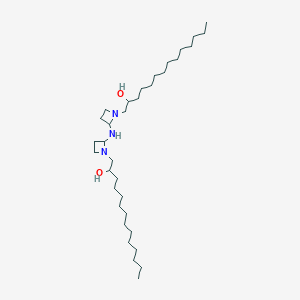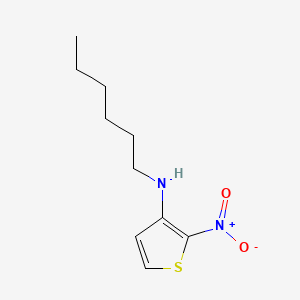
3-Thiophenamine, N-hexyl-2-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Thiophenamine, N-hexyl-2-nitro- is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an amino group attached to the thiophene ring, a hexyl chain, and a nitro group. The molecular formula of 3-Thiophenamine, N-hexyl-2-nitro- is C10H16N2O2S, and it has a molecular weight of 228.315 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Thiophenamine, N-hexyl-2-nitro- typically involves the nitration of 3-thiophenamine followed by the alkylation with hexyl halides. The nitration process can be carried out using concentrated nitric acid and sulfuric acid as catalysts. The reaction is usually performed at low temperatures to control the formation of by-products.
-
Nitration of 3-Thiophenamine
Reagents: Concentrated nitric acid, sulfuric acid
Conditions: Low temperature (0-5°C)
:Reaction: C4H5NS+HNO3→C4H4N2O2S+H2O
-
Alkylation with Hexyl Halides
Reagents: Hexyl bromide or hexyl chloride
Conditions: Reflux in an organic solvent (e.g., ethanol)
:Reaction: C4H4N2O2S+C6H13Br→C10H16N2O2S+HBr
Industrial Production Methods: Industrial production of 3-Thiophenamine, N-hexyl-2-nitro- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and reaction control is common to minimize human error and enhance safety.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Thiophenamine, N-hexyl-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Oxidation: Hydrogen peroxide, acetic acid
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl halides, organic solvents
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Alkylated thiophenes
Applications De Recherche Scientifique
3-Thiophenamine, N-hexyl-2-nitro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including conductive polymers and dyes.
Mécanisme D'action
The mechanism of action of 3-Thiophenamine, N-hexyl-2-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The hexyl chain enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds:
3-Thiophenamine: Lacks the hexyl and nitro groups, making it less lipophilic and less reactive.
N-Hexyl-3-thiophenamine: Similar structure but without the nitro group, resulting in different reactivity and biological activity.
2-Nitrothiophene: Contains a nitro group but lacks the amino and hexyl groups, leading to different chemical properties.
Uniqueness: 3-Thiophenamine, N-hexyl-2-nitro- is unique due to the combination of the thiophene ring, amino group, hexyl chain, and nitro group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
122777-62-2 |
|---|---|
Formule moléculaire |
C10H16N2O2S |
Poids moléculaire |
228.31 g/mol |
Nom IUPAC |
N-hexyl-2-nitrothiophen-3-amine |
InChI |
InChI=1S/C10H16N2O2S/c1-2-3-4-5-7-11-9-6-8-15-10(9)12(13)14/h6,8,11H,2-5,7H2,1H3 |
Clé InChI |
YPIFAZUBVSQCHJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCNC1=C(SC=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


